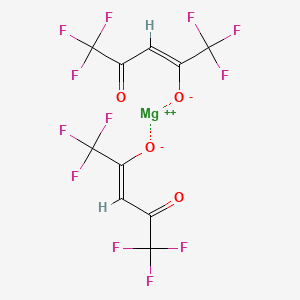

Magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Description

Bis(hexafluoroacetylacetonato)magnesium, also denoted as Mg(hfac)₂ (where hfac = hexafluoroacetylacetonato), is a coordination complex where magnesium(II) is chelated by two β-diketonate ligands. The hexafluoroacetylacetonato ligand (CF₃COCHCOCF₃⁻) imparts strong electron-withdrawing properties due to its fluorine substituents, enhancing the compound’s thermal stability and volatility compared to non-fluorinated analogues . This complex is typically synthesized under anhydrous conditions and is utilized in applications such as chemical vapor deposition (CVD) and catalysis, where its low reactivity and non-hazardous transport classification (NONH for all transport modes) are advantageous .

Properties

CAS No. |

19648-85-2 |

|---|---|

Molecular Formula |

C10H2F12MgO4 |

Molecular Weight |

438.41 g/mol |

IUPAC Name |

magnesium bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) |

InChI |

InChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |

InChI Key |

YVDDNTMORUZYPB-UHFFFAOYSA-L |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Mg+2].[Mg+2] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2] |

solubility |

not available |

Origin of Product |

United States |

Chemical Reactions Analysis

Ligand Exchange Reactions

Mg(hfac)₂ readily undergoes ligand substitution with stronger coordinating agents. Key interactions include:

a. Substitution with Nitrogen Donors

Reaction with 2,2′-bipyridyl (bpy) or o-phenanthroline (phen) in hexane yields 1:1 adducts:

These complexes adopt octahedral geometries, as confirmed by single-crystal X-ray diffraction (XRD) .

b. Alcohol Silylation

In nonpolar solvents, Mg(hfac)₂ reacts with hexamethyldisilazane (HMDS) to replace hydroxyl groups with trimethylsilyl moieties. This silylation is driven by the electron-withdrawing nature of hfac ligands, which increases the acidity of coordinated alcohols like tmgeH (tri(ethylene glycol) monoethyl ether):

DFT calculations reveal a low activation barrier () for this concerted pathway .

Thermal Decomposition

Mg(hfac)₂ decomposes at elevated temperatures (typically >200°C), releasing volatile fluorinated byproducts. Thermogravimetric analysis (TGA) shows a single-step weight loss of 95–98%, leaving minimal residue (Fig. 1):

| Compound | Decomposition Onset (°C) | Residue (%) |

|---|---|---|

| Mg(hfac)₂ | 220 | 1.2 |

| Mg(hfac)₂·2H₂O | 195 | 2.5 |

Mechanism :

This property is exploited in chemical vapor deposition (CVD) for magnesium oxide thin films .

Redox Reactions

Mg(hfac)₂ participates in redox processes due to the electrophilic nature of the hfac ligand:

a. Reduction with Alkali Metals

In tetrahydrofuran (THF), Mg(hfac)₂ reacts with sodium to form a magnesium(0) complex:

The reaction proceeds via electron transfer to the hfac ligand, followed by Mg²⁺ reduction.

b. Oxidation with Halogens

Exposure to Cl₂ gas generates MgCl₂ and fluorinated carbonyl compounds:

Kinetic studies indicate a second-order dependence on Cl₂ concentration.

Coordination with Ethers and Amines

Mg(hfac)₂ forms hepta- or octa-coordinate complexes with ethereal ligands (e.g., DME, tmge):

XRD data for Ca(hfac)₂ analogs (isostructural to Mg derivatives) show bond lengths of 2.15–2.30 Å for Mg–O(hfac) and 2.45 Å for Mg–O(ether) .

Hydrolysis

Aqueous hydrolysis produces magnesium hydroxide and hexafluoroacetylacetone:

The reaction is pH-dependent, with rapid hydrolysis occurring below pH 5.

Comparison with Analogous Complexes

| Complex | Reactivity with HMDS | Thermal Stability (°C) |

|---|---|---|

| Mg(hfac)₂ | High | 220 |

| Ca(hfac)₂ | Moderate | 190 |

| Ba(hfac)₂ | Low | 170 |

Fluorine electronegativity and ionic radius differences account for this trend .

Scientific Research Applications

Advanced Materials

Synthesis of Magnesium-Based Materials

- Bis(hexafluoroacetylacetonato)magnesium is utilized in the synthesis of lightweight and high-strength magnesium-based materials. These materials are particularly valuable in aerospace and automotive industries due to their excellent mechanical properties and low weight .

Catalysis

Role as a Catalyst

- The compound serves as an effective catalyst in various chemical reactions, enhancing reaction rates and improving yields. It is particularly useful in organic synthesis and polymerization processes .

Case Study: Polymerization Reactions

- Research has demonstrated that bis(hexafluoroacetylacetonato)magnesium can significantly increase the efficiency of polymerization reactions, leading to higher molecular weights and improved material properties in the resulting polymers .

Electronics

Thin Film Production

- In the electronics sector, bis(hexafluoroacetylacetonato)magnesium is employed in the production of thin films for electronic devices. Its excellent thermal stability and electrical conductivity are crucial for high-performance applications such as semiconductors and display technologies .

| Application Area | Key Properties | Example Use Cases |

|---|---|---|

| Aerospace | Lightweight, high-strength materials | Aircraft components |

| Automotive | Durable, efficient materials | Vehicle body parts |

| Electronics | Thermal stability, electrical conductivity | Semiconductor devices, displays |

Nanotechnology

Development of Nanomaterials

- The compound plays a significant role in the development of nanomaterials, facilitating controlled growth of nanoparticles. This has implications for innovations in drug delivery systems and imaging technologies .

Environmental Applications

Heavy Metal Remediation

- Bis(hexafluoroacetylacetonato)magnesium is being explored for its potential in environmental remediation, particularly in the removal of heavy metals from wastewater. This application provides sustainable solutions to pollution challenges .

Coordination Chemistry

Interaction Studies

Comparison with Similar Compounds

Structural and Ligand-Based Differences

Hexafluoroacetylacetonato Ligands vs. Non-Fluorinated Analogues

The fluorinated β-diketonate ligands in Mg(hfac)₂ significantly alter its properties compared to non-fluorinated counterparts like magnesium acetylacetonate [Mg(acac)₂]:

- Thermal Stability : The electronegative fluorine atoms increase ligand rigidity, raising the decomposition temperature of Mg(hfac)₂ (>200°C) compared to Mg(acac)₂ (~150°C).

- Volatility : Mg(hfac)₂ exhibits higher volatility due to reduced intermolecular forces, making it preferable for CVD processes.

Comparison with Other Fluorinated Metal Complexes

- Bis(hexafluoroacetylacetonato)manganese(II) [Mn(hfac)₂]: Unlike diamagnetic Mg²⁺, Mn²⁺ is paramagnetic, enabling magnetic coupling with radical ligands. Mn(hfac)₂ forms ferromagnetic complexes with aminoxyl radicals, as demonstrated in cyclic dimer structures .

- Bis(hexafluoroacetylacetonato)copper(II) [Cu(hfac)₂] : Copper(II) complexes exhibit stable spin states (e.g., triplet or singlet) due to d⁹ electronic configurations. Cu(hfac)₂ is used in spin-hybrid systems for designing magnetic materials, a role unsuitable for Mg(hfac)₂ .

Magnetic and Electronic Properties

| Property | Mg(hfac)₂ | Mn(hfac)₂ | Cu(hfac)₂ |

|---|---|---|---|

| Magnetic Behavior | Diamagnetic (Mg²⁺) | Paramagnetic (Mn²⁺) | Paramagnetic (Cu²⁺) |

| Spin States | N/A | High-spin (S = 5/2) | Doublet (S = 1/2) |

| Applications | Non-magnetic uses (CVD) | Ferromagnetic materials | Spin-hybrid systems |

- Mg(hfac)₂ : Lacks unpaired electrons, rendering it unsuitable for magnetic applications. Its utility lies in catalysis or precursor roles .

- Mn(hfac)₂ : Exhibits 2p-2p and 4f-2p magnetic couplings in macrocyclic complexes, enabling ferromagnetic behavior at low temperatures .

- Cu(hfac)₂ : Spin density distribution and natural orbital analysis reveal stable spin states, critical for molecular magnetism .

Solubility and Reactivity

- Solubility : Mg(hfac)₂ is sparingly soluble in polar solvents (e.g., THF) but highly soluble in fluorinated solvents. This contrasts with Mn(hfac)₂, which shows better solubility in dichloromethane due to ligand flexibility .

- Reactivity : The steric bulk of hfac ligands in Mg(hfac)₂ reduces nucleophilic attack on the Mg center, enhancing stability. In contrast, Mn(hfac)₂ readily coordinates with radical ligands to form magnetically active complexes .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Bis(hexafluoroacetylacetonato)magnesium?

Methodological Answer: Synthesis typically involves reacting magnesium salts with hexafluoroacetylacetone (Hhfac) under anhydrous conditions. Key steps include:

Q. How should researchers handle and store Bis(hexafluoroacetylacetonato)magnesium to ensure stability?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under nitrogen to prevent ligand oxidation or Mg²⁺ hydrolysis. Avoid prolonged exposure to air .

- Contradiction Note: Some sources suggest room-temperature storage in dry environments, but nitrogen inertion is preferred for long-term stability .

- Decomposition Monitoring: Use TGA to track mass loss at >150°C, indicating ligand dissociation .

Advanced Research Questions

Q. What methodological approaches are used to study the coordination behavior of Bis(hexafluoroacetylacetonato)magnesium in catalytic systems?

Methodological Answer:

Q. How can researchers resolve contradictions in reported stability data for Bis(hexafluoroacetylacetonato)magnesium?

Methodological Answer:

- Controlled Replication: Repeat stability tests under varying conditions (humidity, light) with real-time monitoring via Raman spectroscopy .

- Statistical Analysis: Apply ANOVA to compare decomposition rates under nitrogen vs. ambient storage (p < 0.05 threshold) .

- Mechanistic Insight: Use DFT calculations to model ligand dissociation pathways and identify critical stability factors (e.g., solvent polarity) .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of Bis(hexafluoroacetylacetonato)magnesium?

Methodological Answer:

Q. How can Bis(hexafluoroacetylacetonato)magnesium be integrated into a theoretical framework for materials science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.